

In Vivo Application of BMS-919373 in Rodent Models: Application Notes and Protocols

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Compound of Interest

Compound Name: BMS-919373

Cat. No.: B1192345

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Introduction

BMS-919373 is a potent and selective inhibitor of the Kv1.5 potassium channel, also known as the ultra-rapidly activating delayed rectifier potassium current (IKur).[1] The Kv1.5 channel is predominantly expressed in the atria of the heart, making it a therapeutic target for atrial fibrillation.[2] **BMS-919373** was under investigation by Bristol-Myers Squibb for the treatment of atrial fibrillation and acute coronary syndromes.[3][4] However, its clinical development was discontinued.[3][4]

Preclinical data on the in vivo application of **BMS-919373** in rodent models is limited in publicly available literature. This document summarizes the available information and provides generalized protocols based on methodologies used for other Kv1.5 inhibitors.

Mechanism of Action

BMS-919373 selectively blocks the Kv1.5 potassium channel, which is responsible for the IKur current in atrial myocytes.[1] This current plays a significant role in the repolarization phase of the atrial action potential. By inhibiting this channel, **BMS-919373** is expected to prolong the atrial action potential duration and the effective refractory period, thereby exerting an anti-arrhythmic effect in the atria with minimal impact on the ventricles.

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